molecular formula C17H18FN5O2 B10980300 N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10980300
M. Wt: 343.36 g/mol
InChI Key: RAVPFOKPVFKUBX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6. The triazolo-pyridazine moiety is linked via a four-carbon butanamide chain to a 2-fluorobenzyl group.

Properties

Molecular Formula

C17H18FN5O2

Molecular Weight

343.36 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H18FN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)7-4-8-16(24)19-11-12-5-2-3-6-13(12)18/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,19,24)

InChI Key

RAVPFOKPVFKUBX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3F)C=C1

Origin of Product

United States

Biological Activity

N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18FN5O2
  • Molecular Weight : 343.36 g/mol
  • CAS Number : 1374546-22-1

The structure includes a butanamide group linked to a triazolo-pyridazine moiety, which contributes to its biological interactions and therapeutic potential .

This compound exhibits notable biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can modulate various biological processes relevant to disease states.
  • Receptor Interaction : It interacts with receptors that play critical roles in cell signaling, potentially impacting cancer cell proliferation and survival .

Biological Activity Overview

Research indicates that this compound displays a range of biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. This effect is likely mediated through its action on specific molecular targets within these cells .

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acidSimilar core structure but contains a carboxylic acid group instead of butanamideMore polar due to carboxylic acid
6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl derivativesSimilar triazolopyridazine core with different substituentsVariations in biological activity based on substituents
N-(thiazol-2-yl) derivativesVariation in the aromatic substitution patternPotential differences in binding affinity and biological impact

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Antiproliferative Activity : In vitro studies demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The highest activity was recorded at specific concentrations, indicating a dose-dependent response .
  • Mechanism Exploration : Further investigations into the mechanisms revealed that the compound does not inhibit dihydrofolate reductase (DHFR), suggesting alternative pathways for its antiproliferative effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compound Name Core Substituent Linker/Chain Aromatic Group Biological Activity Key Findings
N-(2-fluorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide 6-methoxy Butanamide 2-fluorobenzyl Not reported Structural benchmark
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-methyl Benzamide Phenyl Antimicrobial Moderate activity vs. microbes
4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)butanamide 6-methoxy Butanamide 4-pyridinyl-thiazol Not reported Enhanced solubility?
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-triazolo[4,3-a]pyridine-6-sulfonamide 3-methyl (triazolo-pyridine) Sulfonamide 3-chlorophenyl/2-fluorobenzyl Antimalarial potential High potency (IC50 < 1 µM)
Compound 24 (Undisclosed structure) Not specified Not specified Not specified Cytotoxic IC50 < 2 µg/mL vs. Hep cells

Impact of Core Substituents

  • 6-Methoxy vs. Methoxy groups also increase polarity, possibly improving solubility over methyl analogs .
  • Triazolo-Pyridazine vs. Triazolo-Pyridine : The pyridazine core (target compound) has two adjacent nitrogen atoms, increasing hydrogen-bonding capacity compared to the pyridine-based sulfonamide in . This could influence target selectivity in diseases like malaria .

Role of the Linker and Aromatic Groups

  • Butanamide vs. Sulfonamide : The flexible butanamide chain in the target compound may confer better conformational adaptability than the rigid sulfonamide linker in , which is critical for interactions with deep binding pockets.
  • 2-Fluorobenzyl vs. Thiazol/Pyridinyl : The 2-fluorobenzyl group offers moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability. In contrast, the thiazol-pyridinyl group in introduces heteroaromaticity, which could enhance π-stacking interactions but reduce bioavailability due to higher polarity.

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